molecular formula C20H26N4O4S B2428931 methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034468-49-8

methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2428931
CAS No.: 2034468-49-8
M. Wt: 418.51
InChI Key: DXOUEBUYVMODQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of several functional groups, including a carbamate, sulfamoyl, and piperidine moiety

Properties

IUPAC Name

methyl N-[4-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-15-13-18(7-10-21-15)24-11-8-16(9-12-24)14-22-29(26,27)19-5-3-17(4-6-19)23-20(25)28-2/h3-7,10,13,16,22H,8-9,11-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOUEBUYVMODQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethanamine

This intermediate is synthesized via reductive amination or nucleophilic substitution, with 1-(2-methylpyridin-4-yl)piperidin-4-one as a precursor. A representative protocol involves:

Step 1: Synthesis of 1-(2-Methylpyridin-4-yl)piperidin-4-one

  • Reagents : 4-Bromo-2-methylpyridine, piperidin-4-one, Pd(PPh₃)₄, tributyl(1-ethoxyvinyl)stannane.
  • Conditions : Toluene, 80°C, inert atmosphere.
  • Yield : 44% after column chromatography.

Step 2: Reductive Amination to Piperidin-4-ylmethanamine

  • Reagents : Sodium cyanoborohydride, ammonium acetate, methanol.
  • Conditions : Room temperature, 12 h.
  • Yield : ~65–70% (reported for analogous structures).

Sulfamoyl-Linked Phenylcarbamate Intermediate

The phenylcarbamate moiety is introduced via carbamoylation of 4-aminophenyl sulfonamide:

Step 1: Sulfonylation of 4-Aminophenol

  • Reagents : Sulfuryl chloride, 4-aminophenol, pyridine.
  • Conditions : Dichloromethane, 0°C to room temperature.
  • Yield : 85–90%.

Step 2: Carbamoylation with Methyl Chloroformate

  • Reagents : Methyl chloroformate, triethylamine.
  • Conditions : Tetrahydrofuran (THF), 0°C to reflux.
  • Yield : 78–82%.

Final Coupling Strategies

Sulfamoyl Coupling with Piperidine Derivative

The critical C–N bond formation between the sulfamoylphenylcarbamate and piperidin-4-ylmethanamine is achieved via nucleophilic substitution:

Reaction Protocol

Parameter Details
Reagents Sulfamoylphenylcarbamate, 1-(2-methylpyridin-4-yl)piperidin-4-ylmethanamine, K₂CO₃
Solvent N,N-Dimethylformamide (DMF)
Temperature 80°C, 4.5 h
Yield 97.5% after recrystallization (ethanol)

Mechanistic Insight : The reaction proceeds via deprotonation of the primary amine, followed by nucleophilic attack on the electrophilic sulfur in the sulfamoyl group.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies highlight DMF as optimal due to its high polarity and ability to solubilize both aromatic and amine components. Alternative solvents (e.g., THF, dioxane) result in lower yields (<70%) due to poor intermediate solubility.

Temperature and Catalytic Effects

Elevated temperatures (80–100°C) accelerate the coupling reaction but risk decomposition of the pyridine moiety. Catalytic Pd(PPh₃)₄ improves yields in Stille coupling steps for pyridine intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key peaks include δ 8.61 (pyridine-H), 7.90 (sulfonamide-ArH), 3.52 (piperidine-CH₂), and 2.22 (N-methyl).
  • LC-MS : Molecular ion peak at m/z 418.51 [M+H]⁺ confirms molecular weight.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (CH₂Cl₂/MeOH gradient).
  • Recrystallization : Ethanol or isopropanol yields crystalline product with minimal impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Use of N-methylpiperazine in lieu of custom-synthesized amines reduces production costs.
  • Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) is under investigation to improve environmental metrics.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, a complex organic compound, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 402.51 g/mol. The structure features a carbamate moiety linked to a sulfamoyl group and a piperidine derivative, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group may enhance its binding affinity to specific targets, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with piperidine and pyridine moieties have shown inhibitory effects on cancer cell lines by targeting pathways such as BRAF(V600E) and EGFR .

Compound TypeTargetActivity
Piperidine DerivativesBRAF(V600E)Inhibitory
Pyridine DerivativesEGFRInhibitory

Antimicrobial Activity

Research has also pointed towards the antimicrobial potential of compounds with similar structural features. Studies suggest that these compounds can inhibit bacterial growth, potentially serving as lead candidates for antibiotic development .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a related piperidine derivative against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related compounds against common pathogens. The results demonstrated significant inhibition zones, indicating robust antibacterial properties .

Research Findings

Several studies have focused on the structure-activity relationships (SAR) of similar compounds, highlighting the importance of functional groups in enhancing biological activity:

  • Pyridine Substitution : The introduction of pyridine rings has been associated with increased potency against specific targets.
  • Sulfamoyl Group : This moiety has been linked to improved solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves:

Sulfamoylation : Coupling the piperidinylmethylamine moiety to the phenyl ring via sulfamoyl linkage under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .

Carbamate Formation : Reaction of the intermediate with methyl chloroformate at 0–5°C to prevent side reactions .

  • Optimization : Key parameters include temperature control (<10°C during carbamate formation), stoichiometric ratios (1:1.2 for amine:chloroformate), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

  • Techniques :

  • 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperidine and pyridine rings .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities (e.g., unreacted intermediates) .
    • Conflict Resolution : Discrepancies in melting points or NMR shifts may arise from polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to validate crystalline phases .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports kinase inhibition (IC50 = 50 nM) while another shows no activity:

Replicate Assays : Use identical kinase isoforms (e.g., JAK2 vs. JAK3) and buffer conditions (pH, ATP concentration) .

Structural Validation : Confirm compound integrity post-assay via LCMS to rule out degradation .

Computational Docking : Compare binding poses in homology models to identify isoform-specific interactions .

Q. What methodologies are employed to study the compound’s mechanism of action when target proteins are unknown?

  • Approaches :

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and mass spectrometry .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • SAR Expansion : Synthesize derivatives (e.g., replacing 2-methylpyridine with 3-chloropyridine) to correlate structural changes with activity shifts .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Framework :

Core Modifications : Vary the piperidine (e.g., 4-methyl vs. 4-ethyl) and pyridine (e.g., 2-methyl vs. 3-chloro) substituents .

Functional Group Swaps : Replace the carbamate with urea or amide groups to assess hydrogen-bonding requirements .

  • Data Table :
DerivativeModificationActivity (IC50)Notes
A4-Ethylpiperidine120 nMReduced solubility
B3-Chloropyridine35 nMImproved kinase binding
CUrea replacementInactiveLoss of carbamate critical
Hypothetical data based on analogous compounds .

Experimental Design & Data Analysis

Q. What strategies mitigate low yields during the sulfamoylation step?

  • Solutions :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfamoyl bond formation .
  • Solvent Optimization : Switch from DMF to dichloromethane for better amine activation .
  • In Situ Monitoring : Use TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to track reaction progress and halt before byproduct formation .

Q. How do researchers address discrepancies in solubility data across different solvent systems?

  • Protocol :

Standardized Measurements : Use nephelometry to quantify solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .

Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., logP = 2.5 suggests moderate hydrophobicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.